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Compound of Interest

Compound Name: Me-Tet-PEG9-COOH

Cat. No.: B12335174 Get Quote

Me-Tet-PEG9-COOH is a heterobifunctional linker designed for the covalent conjugation of two

molecules, a process central to the construction of advanced biotherapeutics like Antibody-

Drug Conjugates (ADCs).[1][2][3] Its mechanism of action is not biological but is defined by its

chemical reactivity at two distinct functional ends: a carboxylic acid (COOH) group and a

methyl-tetrazine (Me-Tet) group, separated by a nine-unit polyethylene glycol (PEG9) spacer.

This linker enables a precise, two-step conjugation strategy:

Stable Amide Bond Formation: The carboxylic acid terminus is engineered to react with

primary amine groups, such as those on the lysine residues of an antibody, to form a highly

stable amide bond. This reaction typically requires chemical activation of the carboxyl group.

[4][5]

Bioorthogonal "Click" Chemistry: The methyl-tetrazine terminus participates in an inverse

electron-demand Diels-Alder (iEDDA) reaction with a strained alkene, most commonly a

trans-cyclooctene (TCO) derivative. This "click" reaction is characterized by its exceptionally

rapid kinetics and high specificity, allowing for efficient conjugation even in complex

biological environments without interfering with native biochemical processes.

The hydrophilic PEG9 spacer plays a crucial role in improving the physicochemical properties

of the final conjugate, enhancing aqueous solubility, reducing the potential for aggregation, and

improving pharmacokinetic profiles.
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Signaling and Conjugation Pathways
The "signaling" of Me-Tet-PEG9-COOH is its chemical reaction pathway. The process involves

two independent conjugation events, as depicted in the workflow below.

Step 1: Antibody Functionalization

Step 2: Bioorthogonal Ligation
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Caption: Two-step conjugation workflow using Me-Tet-PEG9-COOH.

Mechanism 1: Amide Bond Formation via NHS-Ester
Chemistry
The conjugation of the linker to an amine-containing molecule is most commonly achieved by

activating the carboxylic acid with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-
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Hydroxysuccinimide (NHS). This forms a semi-stable NHS-ester that is highly reactive toward

primary amines.
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Caption: Amide bond formation reaction pathway.

Mechanism 2: Inverse Electron-Demand Diels-Alder
(iEDDA) Reaction
The iEDDA reaction between the tetrazine and TCO is a rapid, catalyst-free cycloaddition. The

reaction proceeds through a [4+2] cycloaddition to form an unstable bicyclic intermediate,

which then undergoes a retro-Diels-Alder reaction to release dinitrogen gas (N₂) and form a

stable dihydropyridazine linkage.
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Caption: Inverse electron-demand Diels-Alder (iEDDA) reaction.

Quantitative Data
The efficiency of the conjugation reactions is dependent on reaction conditions. The tables

below summarize key parameters.

Table 1: Amide Coupling Reaction Parameters

Parameter Value Reference

Activation Reagents EDC, NHS (or Sulfo-NHS)

Molar Excess (EDC/NHS)
2 to 5-fold molar excess over

linker

Activation Buffer 0.1 M MES, pH 4.5-6.0

Activation Time
15-30 minutes at room

temperature

Coupling Buffer 0.1 M PBS, pH 7.2-8.0

Coupling Time
2 hours at RT or overnight at

4°C

| Quenching Reagent | 1 M Tris-HCl or Hydroxylamine | |

Table 2: iEDDA Reaction Parameters
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Parameter Value Reference

Reactants
Tetrazine and trans-
cyclooctene (TCO)

Second-Order Rate Constant Up to 10⁶ M⁻¹s⁻¹ (for sTCO)

Reaction Conditions
Aqueous media, physiological

pH

Byproduct Dinitrogen (N₂)

| Molar Excess (Payload) | 1.5 equivalents per tetrazine | |

Experimental Protocols
Protocol 1: Antibody Functionalization with Me-Tet-
PEG9-COOH
This protocol describes the activation of the linker's carboxylic acid and subsequent

conjugation to primary amines on an antibody.

Materials:

Me-Tet-PEG9-COOH

Antibody in amine-free buffer (e.g., PBS)

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

Coupling Buffer: PBS, pH 7.4

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

NHS (N-Hydroxysuccinimide)

Quenching Solution: 1 M Tris-HCl, pH 8.0

Desalting column for buffer exchange
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Procedure:

Reagent Preparation: Equilibrate all reagents to room temperature. Prepare stock solutions

of EDC (10 mg/mL) and NHS (10 mg/mL) in anhydrous DMSO or Activation Buffer

immediately before use.

Antibody Preparation: Prepare the antibody solution at a concentration of 2-10 mg/mL in

PBS.

Linker Activation: Dissolve Me-Tet-PEG9-COOH in DMSO or Activation Buffer. Add a 5-fold

molar excess of both EDC and NHS to the linker solution.

Incubation: Incubate the activation mixture for 15 minutes at room temperature with gentle

stirring.

Conjugation: Immediately add the activated linker solution to the antibody solution. A 10- to

20-fold molar excess of linker to antibody is recommended to start, but this should be

optimized.

Reaction: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C

with gentle stirring.

Quenching: Add Quenching Solution to a final concentration of 50 mM to stop the reaction by

consuming any unreacted NHS-esters. Incubate for 30 minutes at room temperature.

Purification: Remove excess linker and byproducts by buffer exchange into PBS using a

desalting column appropriate for the antibody's molecular weight. The resulting tetrazine-

modified antibody is ready for the next step.

Protocol 2: iEDDA Ligation of Tetrazine-Antibody to
TCO-Payload
This protocol describes the bioorthogonal click reaction to form the final conjugate.

Materials:

Purified Tetrazine-Modified Antibody
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TCO-Modified Payload

Reaction Buffer: PBS, pH 7.4

Procedure:

Reagent Preparation: Dissolve the TCO-modified payload in a compatible solvent (e.g.,

DMSO).

iEDDA Ligation: To the solution of tetrazine-modified antibody in PBS, add the TCO-payload

stock solution. A slight molar excess of the payload (e.g., 1.5 to 3 equivalents per available

tetrazine site) is typically used to drive the reaction to completion.

Reaction: Incubate the reaction mixture for 1-2 hours at room temperature. The reaction is

often complete in under 30 minutes due to the fast kinetics.

Purification: Purify the final Antibody-Drug Conjugate from excess payload and reaction

byproducts using a suitable method such as Size Exclusion Chromatography (SEC) or

dialysis.

Characterization: The final conjugate should be characterized to determine the drug-to-

antibody ratio (DAR), purity, and level of aggregation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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